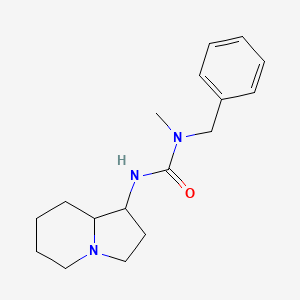
(4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It is a potent agonist of the CB1 receptor, which is responsible for the majority of the psychoactive effects of cannabinoids. MMB-2201 is a relatively new compound, and as such, there is limited information available on its synthesis, mechanism of action, and potential applications.
作用机制
(4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone binds to the CB1 receptor in the brain and produces psychoactive effects similar to those of THC, the primary psychoactive compound found in cannabis. The CB1 receptor is responsible for regulating various physiological processes, including appetite, pain, mood, and memory. (4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone acts as a potent agonist of the CB1 receptor, leading to the activation of these processes.
Biochemical and Physiological Effects
(4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone has been shown to produce a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. (4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone has also been shown to produce changes in mood, cognition, and perception. These effects are similar to those produced by THC and other cannabinoids found in cannabis.
实验室实验的优点和局限性
One advantage of using (4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone in lab experiments is its potency. (4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone is a highly potent agonist of the CB1 receptor, making it useful for studying the effects of synthetic cannabinoids on the endocannabinoid system. However, one limitation of using (4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone is its relatively new status as a synthetic cannabinoid. There is limited information available on its long-term effects and potential risks.
未来方向
There are several future directions for research on (4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone and other synthetic cannabinoids. One area of interest is the potential therapeutic applications of synthetic cannabinoids for various medical conditions. Synthetic cannabinoids like (4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone may have potential as pain relievers, appetite stimulants, and anti-inflammatory agents. Another area of interest is the development of safer and more effective synthetic cannabinoids with fewer side effects and risks. Finally, continued research on the endocannabinoid system and the role of synthetic cannabinoids like (4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone in regulating physiological processes is needed to fully understand the potential benefits and risks of these compounds.
合成方法
The synthesis of (4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone involves the reaction of (3-methyl-1-benzothiophen-2-yl)methanone with 4-methoxypiperidine in the presence of a Lewis acid catalyst. The resulting product is purified using chromatography techniques to yield (4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone.
科学研究应用
(4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone has been used in scientific research to investigate the effects of synthetic cannabinoids on the endocannabinoid system. Synthetic cannabinoids like (4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone are used to study the CB1 receptor and its role in various physiological processes. (4-Methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone has also been used to investigate the effects of synthetic cannabinoids on the central nervous system and their potential therapeutic applications.
属性
IUPAC Name |
(4-methoxypiperidin-1-yl)-(3-methyl-1-benzothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-11-13-5-3-4-6-14(13)20-15(11)16(18)17-9-7-12(19-2)8-10-17/h3-6,12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMRMNKFOKEMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)N3CCC(CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2,6-difluorophenyl)-2-hydroxyethyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B7565499.png)

![N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide](/img/structure/B7565520.png)
![5-(4-Chlorophenyl)-3-[3-(5,6-dimethylbenzimidazol-1-yl)-2-hydroxypropyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7565526.png)
![2-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7565529.png)

![N-[3-(dimethylamino)-3-oxopropyl]-2-methyl-2,3-dihydroindole-1-carboxamide](/img/structure/B7565540.png)
![N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide](/img/structure/B7565546.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide](/img/structure/B7565554.png)

![1-[(4-Fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole](/img/structure/B7565565.png)
![5-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)benzoic acid](/img/structure/B7565575.png)
![N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7565604.png)